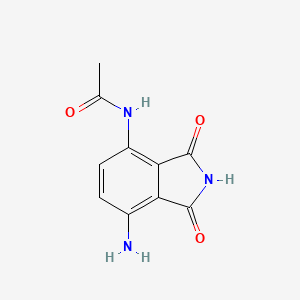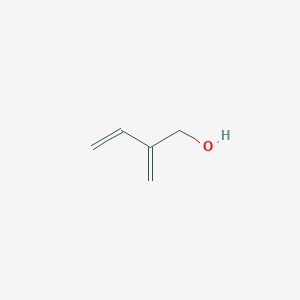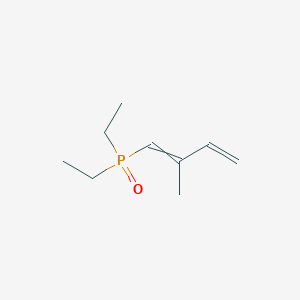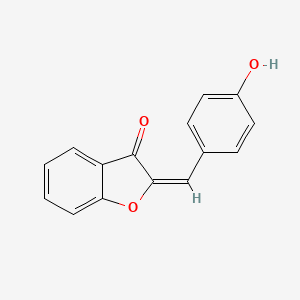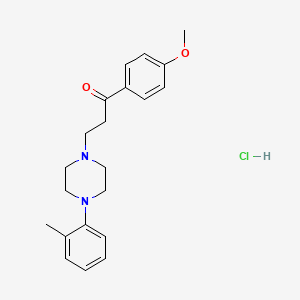
Propiophenone, 4'-methoxy-3-(4-o-tolyl-1-piperazinyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propiophenone, 4’-methoxy-3-(4-o-tolyl-1-piperazinyl)-, monohydrochloride is a chemical compound with the molecular formula C19H24ClN2O2 It is a derivative of propiophenone and contains a piperazine ring substituted with a methoxy group and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 4’-methoxy-3-(4-o-tolyl-1-piperazinyl)-, monohydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde, o-toluidine, and piperazine.
Condensation Reaction: The first step involves a condensation reaction between 4-methoxybenzaldehyde and o-toluidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Cyclization: The amine intermediate undergoes cyclization with piperazine to form the desired piperazine derivative.
Hydrochloride Formation: Finally, the piperazine derivative is treated with hydrochloric acid to form the monohydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include batch reactors, continuous flow reactors, and advanced purification methods such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Propiophenone, 4’-methoxy-3-(4-o-tolyl-1-piperazinyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Propiophenone, 4’-methoxy-3-(4-o-tolyl-1-piperazinyl)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propiophenone, 4’-methoxy-3-(4-o-tolyl-1-piperazinyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Propiophenone: A simpler derivative without the piperazine ring.
4-Methoxypropiophenone: Contains a methoxy group but lacks the piperazine ring.
Tolylpiperazine: Contains the piperazine ring with a tolyl group but lacks the propiophenone structure.
Uniqueness
Propiophenone, 4’-methoxy-3-(4-o-tolyl-1-piperazinyl)-, monohydrochloride is unique due to its combination of a propiophenone backbone with a methoxy-substituted piperazine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
23771-35-9 |
|---|---|
Molecular Formula |
C21H27ClN2O2 |
Molecular Weight |
374.9 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one;hydrochloride |
InChI |
InChI=1S/C21H26N2O2.ClH/c1-17-5-3-4-6-20(17)23-15-13-22(14-16-23)12-11-21(24)18-7-9-19(25-2)10-8-18;/h3-10H,11-16H2,1-2H3;1H |
InChI Key |
BIGBAFRRZZZIII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCC(=O)C3=CC=C(C=C3)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


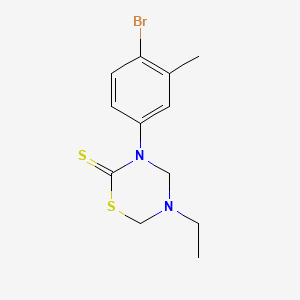

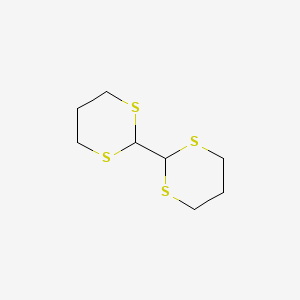



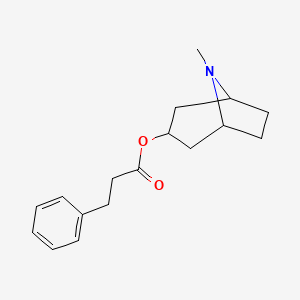
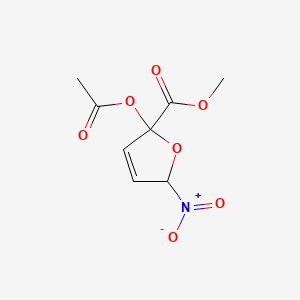
![10-Hydroxy-2,3-dihydropyrrolo[1,2-b]isoquinoline-1,5-dione](/img/structure/B14710441.png)
